7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
Molecular Formula |
C24H21N5O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H21N5O2/c1-14-18-5-3-4-6-20(18)27-24(26-14)29-23-25-13-19-21(28-23)11-16(12-22(19)30)15-7-9-17(31-2)10-8-15/h3-10,13,16H,11-12H2,1-2H3,(H,25,26,27,28,29) |
InChI Key |
ARMHXEKGJSSWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Substituted Benzaldehydes
In a protocol adapted from oxadiazole-quinazoline syntheses, anthranilamide reacts with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds via reflux in ethanol with ammonium chloride as a catalyst, yielding 7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one as an intermediate. Key parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | 85% | |
| Catalyst | NH₄Cl (5 mol%) | - | |
| Temperature | 120°C (reflux) | - | |
| Reaction Time | 15 minutes | - |
This method prioritizes efficiency, though substituent positioning requires careful stoichiometric control to avoid regioisomeric byproducts.
Microwave-assisted synthesis reduces reaction times to 3–5 hours but compromises yield by 10–15%.
Optimization of Ring Saturation and Functional Group Stability
The 7,8-dihydroquinazolin-5(6H)-one moiety necessitates controlled hydrogenation to prevent over-reduction.
Catalytic Hydrogenation
Using Pd/C (10%) under 30 psi H₂ in THF selectively saturates the C7–C8 double bond without affecting the methoxyphenyl or quinazolinyl groups. Alternatives like NaBH₄/CF₃COOH provide comparable selectivity but require stoichiometric acid.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural validation via ¹H NMR and LC-MS is critical due to the compound’s stereoelectronic complexity.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on scalability, yield, and practicality:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions but may include oxidized quinazoline derivatives, reduced dihydroquinazolines, and various substituted quinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly in the context of cancer research. This compound may be studied for its ability to inhibit specific enzymes involved in cell proliferation.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Quinazoline derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Typically, quinazoline derivatives exert their effects by binding to and inhibiting specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Substituent Variations at Position 7
- Target Compound: 4-Methoxyphenyl (electron-donating group). Likely improves solubility compared to non-polar substituents .
- : 4-Chlorophenyl (electron-withdrawing). May enhance membrane permeability but reduce solubility .
- : Phenyl (non-polar). Lower polarity could favor hydrophobic interactions in binding pockets .
- : 3-Chlorophenyl. Similar to 4-chlorophenyl but with steric differences affecting target binding .
Substituent Variations at Position 2
- Target Compound: (4-Methylquinazolin-2-yl)amino. The quinazoline ring provides a planar structure for target engagement, while the methyl group reduces steric hindrance .
- : (4-Methoxyphenyl)amino.
- : Primary amino group.
- : (2-Furylmethyl)amino. The furan ring introduces oxygen-mediated polarity but less rigidity than quinazoline .
Physicochemical Properties
Key Observations :
- Thioxo derivatives () exhibit higher melting points (211–213°C), likely due to hydrogen bonding from the thioxo group .
Biological Activity
The compound 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in oncology and anticoagulation therapy.
Structural Characteristics
This compound consists of a quinazolinone core with specific substitutions that enhance its biological interactions. Its molecular formula is with a molecular weight of approximately 439.5 g/mol. The presence of the methoxyphenyl and methylquinazolinyl groups is critical for its biological efficacy.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related quinazolinone derivatives have demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). These studies utilized assays such as MTT and lactate dehydrogenase (LDH) release to assess cell viability and cytotoxicity, revealing that these compounds can significantly inhibit cell growth through both intrinsic and extrinsic apoptotic pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 4 | Apoptosis via caspase activation |
| B | MDA-MB-231 | 6 | ROS generation and mitochondrial dysfunction |
Anticoagulant Activity
The inhibition of factor Xa is a crucial mechanism for anticoagulant therapy. Compounds similar to 7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one have been reported to exhibit significant inhibitory effects on this enzyme, which plays a pivotal role in the coagulation cascade. This activity suggests potential applications in preventing thromboembolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Quinazolinone derivatives have been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The treatment with these compounds often results in increased ROS levels, which can disrupt cellular homeostasis and promote apoptosis.
- Mitochondrial Dysfunction : Studies indicate that these compounds can induce changes in mitochondrial membrane potential (MMP), leading to cytochrome c release into the cytosol, further promoting apoptotic pathways .
Case Studies
A notable study investigated the apoptotic effects of quinazolinone derivatives on MCF-7 cells, revealing that treatment led to significant increases in LDH release, indicative of cell membrane damage and cytotoxicity. The compounds were also found to inhibit NF-kB translocation, which is crucial for cancer cell survival .
Q & A
Q. Key Optimization Parameters :
- Catalyst Systems : Pd-based catalysts with phosphine ligands enhance reaction efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve reaction kinetics and product distribution .
- Temperature : Controlled heating (e.g., 80°C for 2 hours) ensures complete conversion while minimizing side reactions .
Q. Example Synthesis Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | PdCl₂(PPh₃)₂, CuI, THF, Ar, 80°C | 78–90% | |
| Cyclization | K₂CO₃, aqueous dioxane | 85–92% |
Which spectroscopic and analytical techniques are essential for structural characterization?
Basic Research Question
Routine characterization includes:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1673 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, methoxy protons appear as singlets at δ 3.95 ppm, while aromatic protons show splitting patterns consistent with quinazoline rings .
- Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., MH⁺ at m/z 381.1597) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (not directly cited but inferred from similar compounds in ).
How can researchers resolve contradictions in spectroscopic data across studies?
Advanced Research Question
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
- Standardized Solvent Systems : Use deuterated solvents (e.g., CDCl₃) for NMR consistency .
- Control Experiments : Replicate synthesis under inert atmospheres to exclude oxidative byproducts .
- Density Functional Theory (DFT) Calculations : Predict spectral signatures to cross-validate experimental data .
Case Study :
In , δH values for methoxy groups vary by ±0.05 ppm depending on solvent polarity. Such variations are resolved by reporting solvent-specific NMR data .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR studies focus on modifying substituents to assess biological or chemical reactivity:
Q. Methodological Framework :
Synthesis of Analogues : Vary substituents (e.g., 4-fluorophenyl, 4-bromophenyl) via Suzuki-Miyaura coupling .
Biological Assays : Test analogues for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .
Computational Docking : Compare binding poses (e.g., with Autodock Vina) to correlate substituent effects with activity .
What safety protocols are critical during synthesis and handling?
Basic Research Question
- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (THF, dioxane) .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact with intermediates .
- Waste Disposal : Quench palladium catalysts with aqueous EDTA before disposal to avoid heavy metal contamination .
Q. Documentation :
- Safety Data Sheets (SDS) : Reference SDS for precursors (e.g., 4-methylquinazolin-2-amine) to identify toxicity thresholds .
How does solvent choice influence reaction kinetics and product distribution?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
